molecular formula C20H16FN5O2 B2929719 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034423-02-2

3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2929719
CAS No.: 2034423-02-2
M. Wt: 377.379
InChI Key: HTVBFDJTBZMRLJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a fluorophenyl group, a furan ring, and a pyrazinyl moiety further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group and the furan ring. The final step involves the formation of the carboxamide linkage.

    Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of Furan Ring: The furan ring can be attached through a palladium-catalyzed cross-coupling reaction.

    Formation of Carboxamide Linkage: The final step involves the reaction of the pyrazole derivative with an appropriate amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may bind to a specific enzyme’s active site, inhibiting its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(4-bromophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-26-18(10-16(25-26)13-2-4-15(21)5-3-13)20(27)24-11-17-19(23-8-7-22-17)14-6-9-28-12-14/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVBFDJTBZMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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